N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide
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Overview
Description
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives.
Preparation Methods
The synthesis of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide typically involves the condensation of 1H-benzimidazole-2-carbaldehyde with 2-hydroxy-2,2-diphenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.
Chemical Reactions Analysis
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, using reagents such as halogens or alkylating agents
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide can be compared with other benzimidazole derivatives, such as:
N-(1H-Benzimidazol-2-yl)-1-(3-substituted phenyl)methanimines: These compounds have similar structures but differ in their substituents, leading to variations in their biological activities.
N-(4-(1H-Benzimidazol-2-yl)-1,3-thiazol-2-yl)-1-[(E)-phenyldiazenyl]-1-phenylmethanimines: These derivatives have additional functional groups, which can enhance their biological activity and specificity.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-21(26-23-15-20-24-18-13-7-8-14-19(18)25-20)22(28,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,28H,(H,24,25)(H,26,27)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKUGNCVPDUEMX-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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